N-(Phenoxyacetyl)guanosine

Overview

Description

Synthesis Analysis

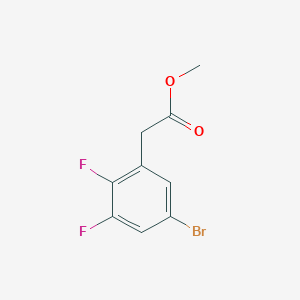

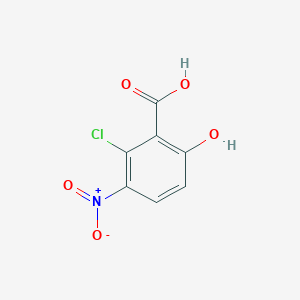

The synthesis of N-(Phenoxyacetyl)guanosine involves several steps. One common approach is through transient silylation of the guanosine O6 and amino groups, followed by reaction with either acetyl chloride or phenoxyacetyl chloride. This process yields the N-protected guanosine derivative suitable for use in RNA synthesis .

Physical And Chemical Properties Analysis

Scientific Research Applications

RNA Synthesis and Nucleotide Protection

N-(Phenoxyacetyl)guanosine has been implicated in the synthesis of RNA, particularly through the silylation of guanosine. This process facilitates the N-acylation of guanosine derivatives, making them suitable for RNA synthesis. The formation of guanosine derivatives that are silylated at both the O6 and amino groups allows for a facile reaction with acetyl chloride or phenoxyacetyl chloride, yielding N-protected guanosine derivatives. This intermediate is notably more labile than other groups, like the isobutyryl group, to deprotection agents, indicating its potential utility in nucleotide protection and RNA synthesis (Fan et al., 2004).

Nanozyme Applications

The compound has also been utilized in the field of nanozymes. For example, guanosine monophosphate (GMP) coordinated copper forms an amorphous metal-organic framework (MOF) material. This material exhibits laccase-like activity, crucial for biotechnological and environmental remediation applications. The nanozyme, based on guanosine coordination, has proven to be significantly cost-effective compared to protein laccase and shows remarkable stability under extreme conditions, suggesting its potential for diverse applications in analytical chemistry, environmental protection, and biotechnology (Liang et al., 2017).

Neuroprotection and Antioxidant Properties

N-(Phenoxyacetyl)guanosine derivatives have shown promising results in neuroprotection. Guanosine derivatives exhibit neuroprotective effects and have demonstrated antioxidant properties in astroglial cells. The activation of the heme oxygenase 1 pathway by guanosine strongly prevents detrimental effects induced by azide treatment, suggesting its role as an antioxidant molecule against oxidative damage (Quincozes-Santos et al., 2014). Furthermore, guanosine and its derivatives have been shown to protect DNA from oxidative damage induced by reactive oxygen species and serve as radioprotectors in mice (Gudkov et al., 2006).

Supramolecular Chemistry and Material Science

The self-assembly of guanosine derivatives forms the basis for significant advancements in supramolecular chemistry, material science, and nanotechnology. The self-assembly processes are driven by various non-covalent interactions, leading to the formation of functional supramolecular architectures. These assemblies have been used as building blocks for designing novel materials with specific applications in diverse fields, reflecting the versatility and potential of N-(Phenoxyacetyl)guanosine derivatives in supramolecular applications (Davis & Spada, 2007).

properties

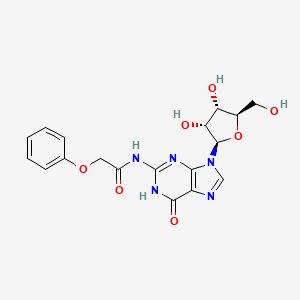

IUPAC Name |

N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O7/c24-6-10-13(26)14(27)17(30-10)23-8-19-12-15(23)21-18(22-16(12)28)20-11(25)7-29-9-4-2-1-3-5-9/h1-5,8,10,13-14,17,24,26-27H,6-7H2,(H2,20,21,22,25,28)/t10-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOYAXZEBFXEJD-IWCJZZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309229 | |

| Record name | N-(2-Phenoxyacetyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Phenoxyacetyl)guanosine | |

CAS RN |

119824-66-7 | |

| Record name | N-(2-Phenoxyacetyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119824-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Phenoxyacetyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester](/img/structure/B1459905.png)

![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1459914.png)

![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)